molecular formula C12H22O B14629626 6,9-Dimethyldec-5-EN-2-one CAS No. 56105-80-7

6,9-Dimethyldec-5-EN-2-one

Cat. No.: B14629626
CAS No.: 56105-80-7
M. Wt: 182.30 g/mol
InChI Key: UIYFFELKWXSYFA-UHFFFAOYSA-N
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Description

6,9-Dimethyldec-5-EN-2-one is an organic compound with the molecular formula C12H22O. It is a ketone with a double bond located at the fifth carbon and methyl groups at the sixth and ninth positions. This compound is known for its distinctive aroma and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Dimethyldec-5-EN-2-one typically involves the aldol condensation of suitable precursors. One common method is the reaction between 6-methyl-5-hepten-2-one and acetone under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydroxide or potassium hydroxide, followed by dehydration to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated ketones.

Scientific Research Applications

6,9-Dimethyldec-5-EN-2-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Widely used in the fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 6,9-Dimethyldec-5-EN-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    6,10-Dimethyl-5,9-undecadien-2-one: Known for its use in fragrances and flavors.

    5,9-Undecadien-2-one, 6,10-dimethyl-: Another compound with similar structural features and applications.

Uniqueness: 6,9-Dimethyldec-5-EN-2-one is unique due to its specific placement of the double bond and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and industrial applications.

Properties

CAS No.

56105-80-7

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

6,9-dimethyldec-5-en-2-one

InChI

InChI=1S/C12H22O/c1-10(2)8-9-11(3)6-5-7-12(4)13/h6,10H,5,7-9H2,1-4H3

InChI Key

UIYFFELKWXSYFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=CCCC(=O)C)C

Origin of Product

United States

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